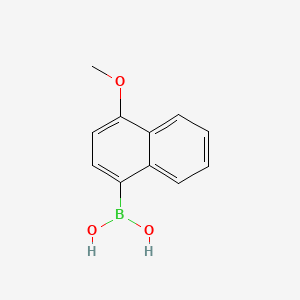
(4-methoxynaphthalen-1-yl)boronic Acid
Descripción general
Descripción
“(4-methoxynaphthalen-1-yl)boronic Acid” is a reactant for Suzuki-Miyaura coupling . It is part of the Thermo Scientific Chemicals brand product portfolio .
Synthesis Analysis
The synthesis of “(4-methoxynaphthalen-1-yl)boronic Acid” involves the use of B(C6F5)3 as the catalyst in toluene . The reaction has mild conditions, scalability, excellent atom and step economy .Molecular Structure Analysis
The linear formula of “(4-methoxynaphthalen-1-yl)boronic Acid” is CH3C10H6B(OH)2 . Its molecular weight is 186.01 .Chemical Reactions Analysis
“(4-methoxynaphthalen-1-yl)boronic Acid” is used as a reactant for Suzuki-Miyaura coupling . This reaction is a transition-metal-free arylation and alkenylation reaction between unprotected allylic alcohols and boronic acids .Physical And Chemical Properties Analysis
“(4-methoxynaphthalen-1-yl)boronic Acid” is a solid substance with an off-white appearance . Its melting point ranges from 224 to 228 °C .Aplicaciones Científicas De Investigación
-
Scientific Field: Organic Chemistry
-
Application: Sensing Applications
- Boronic acids, including “(4-methoxynaphthalen-1-yl)boronic Acid”, have been utilized in various sensing applications .
- They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in sensing applications .
- These sensing applications can be homogeneous assays or heterogeneous detection .
-
Methods of Application/Experimental Procedures
- The specific methods of application or experimental procedures can vary greatly depending on the specific research or experiment .
- In general, boronic acids are used as reactants in chemical reactions .
- For example, in Suzuki-Miyaura coupling, boronic acids are reacted with organohalides in the presence of a palladium catalyst .
-
Results/Outcomes
- The outcomes of these applications can also vary greatly depending on the specific research or experiment .
- In sensing applications, the interaction of boronic acids with certain substances can be used to detect the presence of these substances .
- In Suzuki-Miyaura coupling, the reaction of boronic acids with organohalides can result in the formation of new carbon-carbon bonds .
-
Scientific Field: Material Science
-
Application: Drug Discovery
-
Scientific Field: Proteomics Research
-
Application: Synthesis of Complex Molecules
Safety And Hazards
“(4-methoxynaphthalen-1-yl)boronic Acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .
Direcciones Futuras
The development of efficient catalytic reactions with excellent atom and step economy employing sustainable catalysts is highly sought-after in chemical synthesis to reduce the negative effects on the environment . The direct transformation of allylic alcohols would be highly beneficial from the viewpoint of sustainable chemistry . Despite these progresses, the green and sustainable catalytic arylation protocol between alcohols and boronic acids remain underdeveloped .
Propiedades
IUPAC Name |
(4-methoxynaphthalen-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO3/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEURVGVRYJOMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400747 | |
| Record name | (4-Methoxynaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methoxynaphthalen-1-yl)boronic Acid | |
CAS RN |
219834-95-4 | |
| Record name | B-(4-Methoxy-1-naphthalenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219834-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methoxynaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



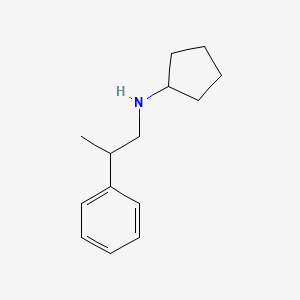
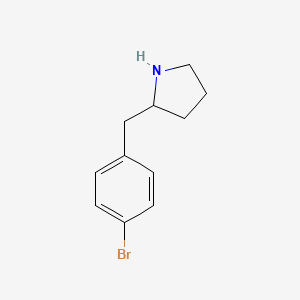
![2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B1364890.png)
![1-[(5-methylthiophen-2-yl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1364892.png)
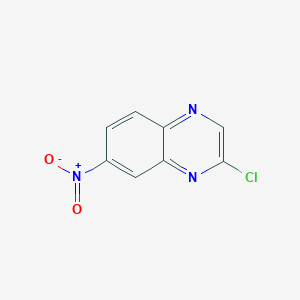
![2-[[[2-(2-Bromo-4-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364897.png)
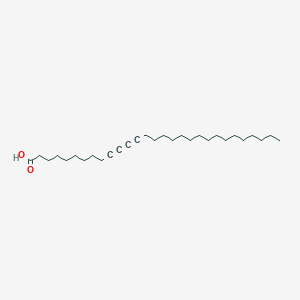
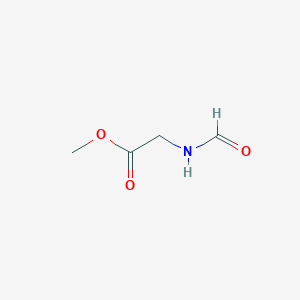
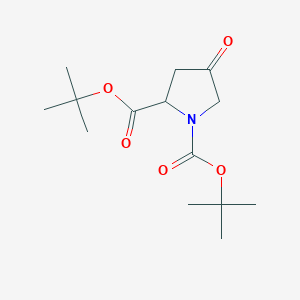
![2-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1364916.png)
![2-[[[4-[(3-methylbenzoyl)amino]benzoyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364917.png)
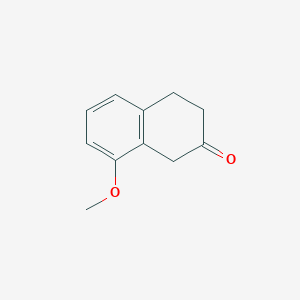
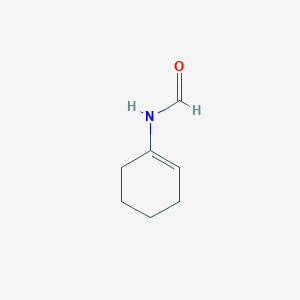
![2-[(2-{4-[(2-Methylbenzoyl)amino]benzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1364926.png)